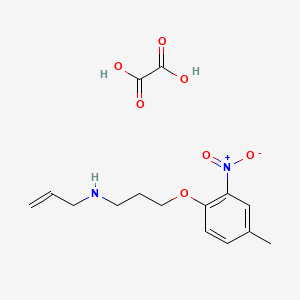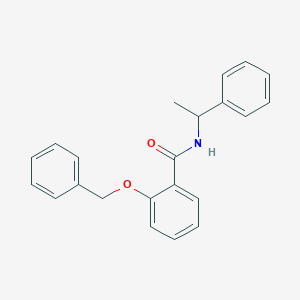![molecular formula C23H17BrN2O B4005078 3-[bis(1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B4005078.png)
3-[bis(1H-indol-3-yl)methyl]-4-bromophenol
Vue d'ensemble
Description
3-[bis(1H-indol-3-yl)methyl]-4-bromophenol is a compound that belongs to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole groups attached to a central carbon atom, which is further connected to a bromophenol moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities .
Méthodes De Préparation
The synthesis of 3-[bis(1H-indol-3-yl)methyl]-4-bromophenol typically involves the reaction of indole with aromatic aldehydes in the presence of a catalyst. One common method is the electrophilic substitution reaction, where indole reacts with structurally divergent aldehydes and ketones using a green catalyst like taurine and water as a solvent . The reaction conditions often include mild temperatures and the use of environmentally friendly solvents to achieve high yields.
Analyse Des Réactions Chimiques
3-[bis(1H-indol-3-yl)methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The bromine atom in the phenol moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
3-[bis(1H-indol-3-yl)methyl]-4-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound has potential therapeutic applications due to its ability to interact with multiple biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-4-bromophenol involves its interaction with specific molecular targets. The indole moieties can bind to multiple receptors, leading to various biological effects. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation . The pathways involved often include modulation of signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
3-[bis(1H-indol-3-yl)methyl]-4-bromophenol can be compared with other bis(indolyl)methanes, such as:
3,3’-bis(indolyl)methane: Known for its anticancer properties.
3,3’-bis(1H-indol-3-yl)propane: Used in the synthesis of pharmaceuticals.
3,3’-bis(1H-indol-3-yl)butane: Exhibits antimicrobial activity.
The uniqueness of this compound lies in its bromophenol moiety, which can enhance its biological activity and provide additional sites for chemical modification.
Propriétés
IUPAC Name |
3-[bis(1H-indol-3-yl)methyl]-4-bromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c24-20-10-9-14(27)11-17(20)23(18-12-25-21-7-3-1-5-15(18)21)19-13-26-22-8-4-2-6-16(19)22/h1-13,23,25-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOKLGYJRJSQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)O)Br)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004998.png)

![2-methyl-8-[2-(2-phenoxyethoxy)ethoxy]quinoline oxalate](/img/structure/B4005002.png)
![1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4005019.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4005021.png)

![3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005047.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4005050.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005052.png)
![4-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005059.png)

![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005072.png)
![N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4005089.png)
![4-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005093.png)
